Eicosenoic acid, (Z)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

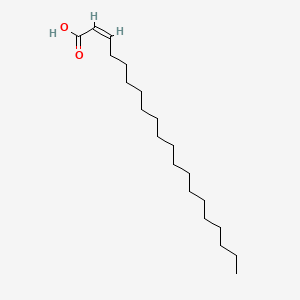

It is a long-chain fatty acid with a molecular formula of C20H38O2 and a molecular weight of 310.5145 g/mol . This compound is commonly found in various plant oils and nuts, particularly in jojoba oil . It is one of several eicosenoic acids, which are characterized by having twenty carbon atoms and one double bond in their structure .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Eicosenoic acid, (Z)-, can be synthesized through the hydrogenation of eicosadienoic acid. The process involves the selective hydrogenation of the double bonds in eicosadienoic acid using a palladium catalyst under mild conditions . Another method involves the isomerization of eicosenoic acid, (E)-, to eicosenoic acid, (Z)-, using a suitable isomerization catalyst .

Industrial Production Methods: Industrial production of eicosenoic acid, (Z)-, typically involves the extraction of the compound from natural sources such as jojoba oil. The oil is subjected to saponification, followed by acidification to release the free fatty acids. The eicosenoic acid is then purified using techniques such as distillation or chromatography .

Types of Reactions:

Oxidation: Eicosenoic acid, (Z)-, can undergo oxidation reactions to form various oxidized derivatives.

Substitution: Eicosenoic acid, (Z)-, can participate in substitution reactions, particularly at the carboxyl group, to form esters and amides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium or ozone in a solvent such as dichloromethane.

Reduction: Hydrogen gas with a palladium or platinum catalyst under mild pressure and temperature conditions.

Substitution: Alcohols or amines in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).

Major Products Formed:

Oxidation: Hydroxy and keto derivatives of eicosenoic acid.

Reduction: Eicosanoic acid (a saturated fatty acid).

Substitution: Eicosenoic acid esters and amides.

Wissenschaftliche Forschungsanwendungen

Eicosenoic acid, (Z)-, has a wide range of scientific research applications:

Wirkmechanismus

Eicosenoic acid, (Z)-, exerts its effects primarily through its incorporation into cell membranes, where it influences membrane fluidity and function . It can also act as a signaling molecule, modulating various cellular pathways involved in inflammation and cell proliferation . The compound interacts with specific receptors on the cell surface, triggering downstream signaling cascades that regulate gene expression and cellular responses .

Vergleich Mit ähnlichen Verbindungen

Oleic Acid: A monounsaturated omega-9 fatty acid with a double bond at the ninth carbon atom.

Gondoic Acid:

Erucic Acid: A monounsaturated omega-9 fatty acid with a double bond at the thirteenth carbon atom.

Eicosenoic acid, (Z)-, stands out due to its specific applications in industrial and medical research, as well as its unique presence in jojoba oil .

Eigenschaften

IUPAC Name |

(Z)-icos-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h18-19H,2-17H2,1H3,(H,21,22)/b19-18- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIKTURVKRGQNQD-HNENSFHCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC=CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCC/C=C\C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28933-89-3 |

Source

|

| Record name | Eicosenoic acid, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028933893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethanamine, 2-[(diphenylmethyl)thio]-N,N-dimethyl-](/img/structure/B1654834.png)